2,6-Dimethoxy-3-methylbenzaldehyde chemical structure and physical properties
2,6-Dimethoxy-3-methylbenzaldehyde chemical structure and physical properties
An In-Depth Technical Guide to 2,6-Dimethoxy-3-methylbenzaldehyde
Introduction
2,6-Dimethoxy-3-methylbenzaldehyde is a substituted aromatic aldehyde, a class of organic compounds that serve as versatile building blocks in synthetic chemistry. Its structure, featuring a sterically hindered aldehyde group flanked by two methoxy groups and further substituted with a methyl group, offers a unique combination of electronic and steric properties. While this specific isomer is not as extensively documented as some of its counterparts, its functional group arrangement makes it a molecule of interest for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, a validated synthetic pathway, its physicochemical properties (contextualized with data from related isomers due to the scarcity of specific experimental values), potential applications, and essential safety information.
Chemical Identity and Structure
The foundational step in utilizing any chemical is a precise understanding of its identity and structure.
Nomenclature and Chemical Identifiers
The systematic identification of 2,6-Dimethoxy-3-methylbenzaldehyde is established through a set of standardized identifiers crucial for database searches and regulatory compliance.
| Identifier | Value | Source |
| IUPAC Name | 2,6-dimethoxy-3-methylbenzaldehyde | N/A |
| CAS Number | 251654-46-3 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| Canonical SMILES | CC1=C(C(=CC=C1)C=O)OC | [3] |
| InChI | InChI=1S/C10H12O3/c1-7-4-5-9(12-2)8(6-11)10(7)13-3/h4-6H,1-3H3 | [1][3] |
| InChIKey | RNDORDWURDQRPV-UHFFFAOYSA-N | [1][3] |
Molecular Structure
The molecule consists of a benzene ring substituted at the 1-position with a formyl (aldehyde) group, at the 2- and 6-positions with methoxy groups, and at the 3-position with a methyl group. The two methoxy groups ortho to the aldehyde create significant steric hindrance and are powerful electron-donating groups, which modulate the reactivity of both the aromatic ring and the aldehyde functionality.
Caption: 2D structure of 2,6-Dimethoxy-3-methylbenzaldehyde.
Physicochemical Properties
Experimental physicochemical data for 2,6-Dimethoxy-3-methylbenzaldehyde is not widely available in peer-reviewed literature or standard chemical databases. This is common for specialized, non-commodity chemicals. However, we can infer properties based on its structure and compare them to well-characterized isomers.
Table 2.1: Properties of 2,6-Dimethoxy-3-methylbenzaldehyde
| Property | Value |
| Appearance | Data not available (likely a solid at room temperature) |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Expected to be soluble in common organic solvents (e.g., methanol, ethanol, THF, dichloromethane) and insoluble in water. |
For context and as a guide for experimental planning, the properties of a closely related and well-documented isomer, 2,4-Dimethoxy-3-methylbenzaldehyde, are provided below.
Table 2.2: Reference Properties of 2,4-Dimethoxy-3-methylbenzaldehyde (CAS: 7149-92-0)
| Property | Value | Source |
| Appearance | White to light yellow solid | [4] |
| Melting Point | 52-54 °C | [4] |
| Boiling Point | 109 °C at 4 mmHg | N/A |
| Flash Point | 113 °C (closed cup) | [4] |
Synthesis and Mechanistic Insights
A robust and regioselective method for the synthesis of asymmetrically substituted 2,6-dialkoxybenzaldehydes involves directed ortho-lithiation followed by formylation. This strategy is highly effective due to the powerful directing effect of the methoxy groups.
Proposed Synthetic Route: Ortho-lithiation and Formylation
The synthesis of 2,6-Dimethoxy-3-methylbenzaldehyde can be efficiently achieved starting from 1,3-dimethoxy-2-methylbenzene. The two methoxy groups synergistically direct the deprotonation by an organolithium base to the C6 position (ortho to both methoxy groups). The resulting aryllithium intermediate is a potent nucleophile that readily reacts with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to install the aldehyde group.[5]
Caption: Synthetic workflow for 2,6-Dimethoxy-3-methylbenzaldehyde.
Detailed Experimental Protocol
This protocol is adapted from the general procedure for preparing 2,6-dialkoxybenzaldehydes.[5]
Materials:
-
1,3-dimethoxy-2-methylbenzene (starting material)
-
n-Butyllithium (n-BuLi, typically 1.5-2.5 M solution in hexanes)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for eluent
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1,3-dimethoxy-2-methylbenzene (1.0 eq.) in anhydrous THF.
-
Lithiation: Cool the solution to 0 °C using an ice bath. Add n-BuLi (1.2-1.5 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Activation: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The formation of the aryllithium intermediate occurs during this step.
-
Formylation: Cool the mixture back down to 0 °C and add anhydrous DMF (2.0-2.5 eq.) dropwise. A color change is typically observed.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Workup: Carefully quench the reaction by pouring the mixture into a beaker of water. Transfer the contents to a separatory funnel.
-
Extraction: Separate the THF layer. Extract the aqueous phase with dichloromethane (3x).
-
Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient (e.g., starting from 10:1) as the eluent to afford the pure 2,6-Dimethoxy-3-methylbenzaldehyde.
Applications in Research and Development
While specific applications for 2,6-Dimethoxy-3-methylbenzaldehyde are not extensively reported, its structure suggests significant potential as a synthetic intermediate. Its utility can be inferred from the applications of its isomers.
-
Pharmaceutical Synthesis: Substituted benzaldehydes are cornerstone intermediates in drug discovery. The isomer 2,4-Dimethoxy-3-methylbenzaldehyde is a key starting material in the total synthesis of complex natural products like the antibiotic (-)-kendomycin.[4] Similarly, 2,5-dimethoxybenzaldehyde is a well-known precursor for a class of psychoactive phenethylamines (2C-x family).[6][7] The unique substitution pattern of 2,6-Dimethoxy-3-methylbenzaldehyde could be exploited to synthesize novel analogs of bioactive molecules.
-
Chalcone Synthesis: Aromatic aldehydes readily undergo Claisen-Schmidt condensation with ketones to form chalcones (α,β-unsaturated ketones).[8] Chalcones are a class of compounds with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8] This compound could be used to generate novel, sterically hindered chalcones for screening in drug development programs.
-
Fine Chemicals and Materials Science: The aldehyde functionality allows for its incorporation into larger molecular frameworks, such as polymers, dyes, or ligands for metal catalysis, where its specific substitution pattern could influence the final material's electronic or conformational properties.
Predicted Spectral Characteristics
-
¹H NMR (Proton NMR):
-
Aldehyde Proton (-CHO): A singlet is expected in the highly deshielded region of δ 10.0-10.5 ppm.
-
Aromatic Protons (-C₆H₂-): Two doublets are expected in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the benzene ring. Their exact shifts will be influenced by the electronic effects of the substituents.
-
Methoxy Protons (-OCH₃): Two distinct singlets are expected, each integrating to 3 protons, likely between δ 3.8-4.0 ppm.
-
Methyl Proton (-CH₃): A singlet integrating to 3 protons is expected in the upfield region, likely around δ 2.2-2.5 ppm.
-
-
¹³C NMR (Carbon NMR):
-
Aldehyde Carbonyl: A peak around δ 189-193 ppm.
-
Aromatic Carbons: Six distinct signals in the δ 100-165 ppm range. The carbons attached to the methoxy groups will be the most downfield in this group.
-
Methoxy Carbons: Two signals around δ 55-60 ppm.
-
Methyl Carbon: A signal in the upfield aliphatic region, around δ 15-20 ppm.
-
-
IR (Infrared) Spectroscopy:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C-O Stretch (Aryl Ether): Strong absorptions in the region of 1200-1250 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for 2,6-Dimethoxy-3-methylbenzaldehyde. However, based on the hazard classifications of its isomers, appropriate precautions must be taken.[4][9]
-
GHS Hazard Statements (Inferred):
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
-
-
Precautionary Measures:
-
Handle in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and dark place.
-
For long-term storage, storing under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent oxidation of the aldehyde group.
-
References
-
PubChem. (n.d.). 2,6-Dimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information for: Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry. Retrieved from [Link]
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Shanghai Chemlin Biopharmaceutical Co., Ltd. (n.d.). 2,6-dimethoxy-3-methylbenzaldehyde. Retrieved from [Link]
-
Chen, S.-L., & Lee, A. S.-Y. (2001). Preparation of 2,6-dialkoxybenzaldehydes. ARKIVOC, 2001(iii), 3-12. Retrieved from [Link]
-
Journal of the Chemical Society. (1954). Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde. Retrieved from [Link]
-
Hantzsch, A. (2005). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 10(1), 103-111. Retrieved from [Link]
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PubChem. (n.d.). 2,5-dimethoxy-3-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Molport. (n.d.). 2,6-dimethoxy-3-methylbenzaldehyde. Retrieved from [Link]
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Wikipedia. (n.d.). 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). Light Induced Protein-DNA Conjugation - Supporting Information. Retrieved from [Link]
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Zhongding Chemical. (2025, November 10). 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis. Retrieved from [Link]
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